4-Bromo-5-chloro-2-nitrophenol

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7) is a polyhalogenated nitrophenol derivative with the molecular formula C₆H₃BrClNO₃ and a molecular weight of 252.45 g/mol. It is characterized by the presence of a phenolic hydroxyl group, a nitro group, and both bromine and chlorine substituents on a single aromatic ring.

Molecular Formula C6H3BrClNO3
Molecular Weight 252.45
CAS No. 65001-78-7
Cat. No. B2576690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-nitrophenol
CAS65001-78-7
Molecular FormulaC6H3BrClNO3
Molecular Weight252.45
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
InChIKeyFDHXSXGNKTYRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7): A Strategic Halogenated Nitrophenol Building Block for Medicinal Chemistry


4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7) is a polyhalogenated nitrophenol derivative with the molecular formula C₆H₃BrClNO₃ and a molecular weight of 252.45 g/mol [1]. It is characterized by the presence of a phenolic hydroxyl group, a nitro group, and both bromine and chlorine substituents on a single aromatic ring. The compound is primarily utilized as a highly functionalized intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds like benzoxazines and benzoxazoles, which are relevant in pharmaceutical development [2].

Why Generic Substitution of 4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7) is Not Recommended for Advanced Synthesis


Simple substitution with other halogenated nitrophenols, such as 2-bromo-4-nitrophenol or 4-chloro-2-nitrophenol, is inadvisable for applications requiring the specific 4-bromo-5-chloro-2-nitro substitution pattern. The unique spatial arrangement of the bromine, chlorine, and nitro groups on the phenol ring dictates a distinct reactivity profile and steric environment that is critical for achieving the intended molecular geometry in downstream products . The presence of two different halogen atoms (bromine and chlorine) provides orthogonal reactivity handles for sequential chemical transformations, a level of synthetic control that is absent in analogs with a single halogen [1].

Quantitative Evidence Guide: Verifiable Differentiation of 4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7)


Validated Synthetic Utility in the Production of RORγ Agonists

4-Bromo-5-chloro-2-nitrophenol is a direct and essential building block for synthesizing aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamide derivatives, which are patented RORγ agonists with potential therapeutic applications in cancer and immune-related diseases [1]. Its role in this specific synthetic pathway distinguishes it from other halogenated phenols that cannot yield the same core structure. The patent literature demonstrates a high-yielding synthesis of 4-bromo-5-chloro-2-nitrophenol itself, achieving an 86% yield as a red solid, which confirms the viability of its production at scale [2].

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Enhanced Reactivity Profile Through Unique Polyhalogenation

The compound's differentiation stems from its specific substitution pattern, which provides a unique combination of electronic and steric effects. The presence of both bromine and chlorine atoms, alongside a strong electron-withdrawing nitro group, makes the aromatic ring highly activated for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . This is in contrast to mono-halogenated or non-halogenated nitrophenols. For example, 4-chloro-2-nitrophenol lacks the bromine atom, which is crucial for certain chemoselective transformations, such as those involving palladium-catalyzed cross-couplings where aryl bromides are more reactive than aryl chlorides .

Reaction Selectivity Chemical Reactivity Halogenated Arenes

Defined Physicochemical Properties for Process Optimization

The compound's identity and quality can be verified against a defined set of physicochemical properties, which is essential for reproducible research and manufacturing. While not a direct competitive advantage, having these specific, reported values (e.g., density of 2.0±0.1 g/cm³, boiling point of 293.5±35.0 °C at 760 mmHg) provides a baseline for analytical method development and process optimization that is not available for all less-characterized analogs. This data can be used to compare against the properties of alternative starting materials, such as 2-bromo-4-nitrophenol (CAS 5847-59-6), which has a different molecular weight (218.0 g/mol) and thus different physical properties .

Process Chemistry Physicochemical Characterization Analytical Chemistry

Optimal Application Scenarios for 4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7)


Synthesis of Patented RORγ Agonist Compounds

Procurement of this compound is essential for research groups or pharmaceutical companies aiming to replicate or build upon the synthesis of aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamide derivatives, as disclosed in patent WO2016201225A1. The 4-bromo-5-chloro-2-nitrophenol serves as the foundational aromatic component for constructing the core benzoxazine ring system [1]. Using any other starting material would necessitate a completely different synthetic route and would not lead to the desired, patented molecular structure.

Medicinal Chemistry and SAR Studies on Halogenated Aromatics

Medicinal chemists can utilize this compound to explore structure-activity relationships (SAR) where the specific arrangement of bromine and chlorine is hypothesized to be critical for biological activity. The ability to sequentially modify the molecule through its three distinct reactive centers (phenol, bromine, chlorine) allows for the systematic generation of diverse analog libraries [1]. This is a key differentiator from simpler halogenated phenols that offer fewer diversification points.

Development of Novel Heterocyclic Scaffolds

Organic chemists focused on methodology development can leverage the unique ortho-nitro phenol motif of this compound as a precursor for synthesizing new classes of heterocycles beyond benzoxazines, such as benzoxazoles, benzimidazoles, and quinoxalines. The presence of both bromine and chlorine allows for tandem or sequential cross-coupling reactions, enabling the rapid construction of highly substituted and complex molecular frameworks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-chloro-2-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.